molecular formula C14H15N3OS B6427485 1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole CAS No. 2034284-62-1

1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole

Cat. No. B6427485
CAS RN: 2034284-62-1
M. Wt: 273.36 g/mol
InChI Key: VCSBBQFYCRAGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole, or 1M3TACI, is an organic compound belonging to the indazole family. It is a heterocyclic compound, which is composed of a cyclic ring of five carbon atoms and two nitrogen atoms. It is a versatile compound that has been used in a variety of scientific research applications, including as a synthetic intermediate, a substrate for enzyme-catalyzed reactions, and a pharmacological agent.

Scientific Research Applications

1M3TACI has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of compounds with potential pharmaceutical applications. It has also been used as a substrate for enzyme-catalyzed reactions, such as the synthesis of peptides and proteins. Additionally, it has been used as a pharmacological agent in studies of various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 1M3TACI is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological processes. The exact mechanism of action is still being studied.
Biochemical and Physiological Effects
1M3TACI has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have an anti-inflammatory effect and to reduce pain. It has also been shown to have an antioxidant effect and to reduce the risk of certain types of cancer. Additionally, it has been shown to have a neuroprotective effect and to reduce the risk of neurological disorders.

Advantages and Limitations for Lab Experiments

1M3TACI has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of laboratory applications. Additionally, it is a relatively stable compound and can be stored for long periods of time. However, it does have some limitations. For example, it is not water soluble and must be dissolved in organic solvents before use. Additionally, it is not very soluble in certain organic solvents, such as ethanol.

Future Directions

There are a variety of potential future directions for 1M3TACI. One potential direction is to explore its use as a therapeutic agent for the treatment of various diseases and disorders. Additionally, it could be used to further study its mechanism of action and to develop new synthetic methods for its synthesis. Another potential direction is to explore its use as an imaging agent for the diagnosis of various diseases and disorders. Finally, it could be used to further study its biochemical and physiological effects and to develop new applications for its use.

Synthesis Methods

1M3TACI can be synthesized through a variety of methods, including a palladium-catalyzed reaction, a Suzuki-Miyaura cross-coupling reaction, and a Buchwald-Hartwig amination reaction. The palladium-catalyzed reaction involves the coupling of an aryl bromide and an alkyne in the presence of a palladium catalyst. The Suzuki-Miyaura cross-coupling reaction involves the coupling of an aryl halide and an organoboron compound in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the coupling of an aryl halide and an amine in the presence of a palladium catalyst.

properties

IUPAC Name

(1-methylindazol-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-16-12-5-3-2-4-11(12)13(15-16)14(18)17-7-10-6-9(17)8-19-10/h2-5,9-10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSBBQFYCRAGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3CC4CC3CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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